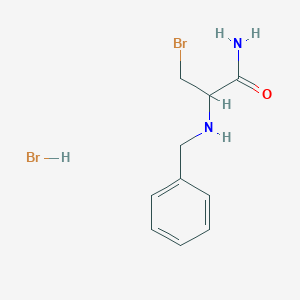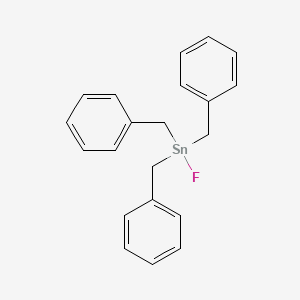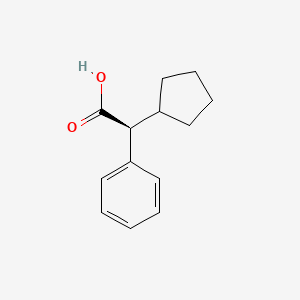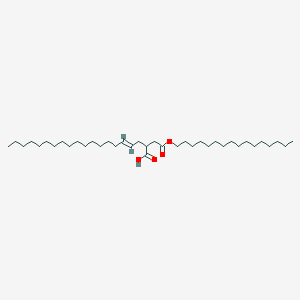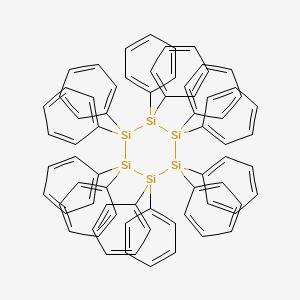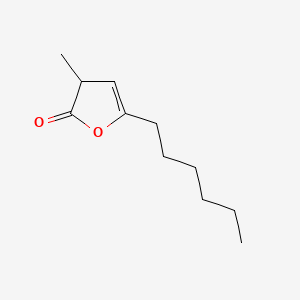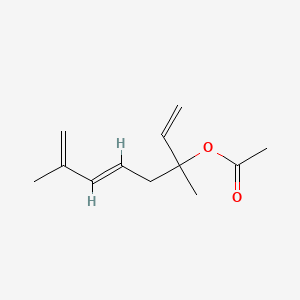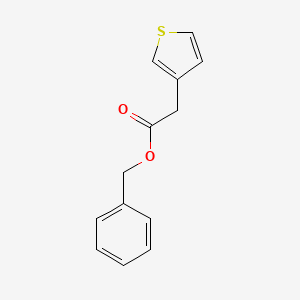
Benzyl 3-thienylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-thienylacetate: is an organic compound with the molecular formula C13H12O2S It is an ester formed from benzyl alcohol and 3-thiopheneacetic acid The compound features a benzyl group attached to a thiophene ring through an ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl 3-thienylacetate can be synthesized through the esterification reaction between benzyl alcohol and 3-thiopheneacetic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzyl 3-thienylacetate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring in this compound can undergo electrophilic substitution reactions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of iron (Fe) as a catalyst.
Major Products Formed:
Oxidation: Formation of benzyl 3-thienylacetic acid.
Reduction: Formation of benzyl 3-thienylmethanol.
Substitution: Formation of brominated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: Benzyl 3-thienylacetate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds.
Biology: In biological research, this compound is studied for its potential biological activities
Medicine: The compound and its derivatives are being investigated for their potential therapeutic properties. Research is ongoing to explore their efficacy in treating various medical conditions.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of benzyl 3-thienylacetate involves its interaction with specific molecular targets. The ester linkage and the thiophene ring play crucial roles in its reactivity and interactions. The compound can undergo hydrolysis to release benzyl alcohol and 3-thiopheneacetic acid, which can then interact with various biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes.
Comparación Con Compuestos Similares
Benzyl acetate: Similar ester structure but with an acetate group instead of a thiophene ring.
Thiopheneacetic acid esters: Compounds with similar thiophene ring structures but different ester groups.
Benzyl benzoate: Another ester with a benzyl group but with a benzoate group instead of a thiophene ring.
Uniqueness: Benzyl 3-thienylacetate is unique due to the presence of both a benzyl group and a thiophene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The thiophene ring, in particular, contributes to its aromaticity and potential reactivity, setting it apart from other similar esters.
Propiedades
Número CAS |
50893-37-3 |
|---|---|
Fórmula molecular |
C13H12O2S |
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
benzyl 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C13H12O2S/c14-13(8-12-6-7-16-10-12)15-9-11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
Clave InChI |
AFYCAIBLAZNEIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CC2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)
